1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
Overview
Description
“1-Tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C14H23NO5 . .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound has a molecular weight of 285.34 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 285.34 g/mol . It has a topological polar surface area of 72.9 Ų and a complexity of 412 . It has no hydrogen bond donors but has five hydrogen bond acceptors .Mechanism of Action
Target of Action
It is used as a reactant in the synthesis of heteroaryl n-sulfonamides .
Mode of Action
It is known to be involved in the synthesis of heteroaryl N-sulfonamides
Biochemical Pathways
It is used in the synthesis of heteroaryl N-sulfonamides , which may suggest its involvement in related biochemical pathways.
Result of Action
It is known to be a reactant in the synthesis of heteroaryl N-sulfonamides , which are known to demonstrate cell-death .
Action Environment
It is known that the compound is stored under inert atmosphere and at temperatures below -20°c , suggesting that these conditions may be important for its stability.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of heteroaryl N-sulfonamides , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in this process.
Molecular Mechanism
It is known to be a reactant in the synthesis of heteroaryl N-sulfonamides
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-6-14(11(17)19-5)9-15(8-7-10(14)16)12(18)20-13(2,3)4/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQALJIGCZHRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591549 | |
Record name | 1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324769-00-8 | |
Record name | 1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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